![molecular formula C12H15BrClN B13531033 6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is a chemical compound with the molecular formula C12H14BrNClH It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride typically involves the reaction of an indene derivative with a brominating agent, followed by a cyclization reaction to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride
- 6-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is unique due to its specific bromine substitution, which can significantly influence its reactivity and interaction with biological targets compared to its chloro or unsubstituted analogs.
Eigenschaften
Molekularformel |
C12H15BrClN |
|---|---|
Molekulargewicht |
288.61 g/mol |
IUPAC-Name |
5-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-2-1-9-3-4-12(11(9)7-10)5-6-14-8-12;/h1-2,7,14H,3-6,8H2;1H |
InChI-Schlüssel |
ZGLOJBAXZNNKAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)C3=C1C=CC(=C3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




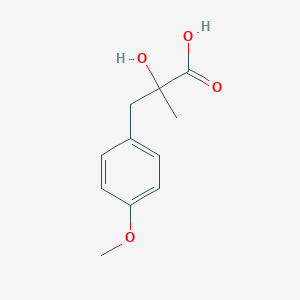
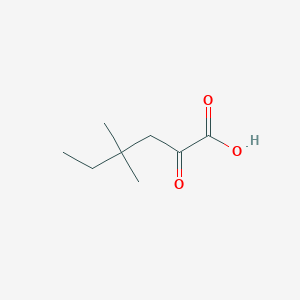

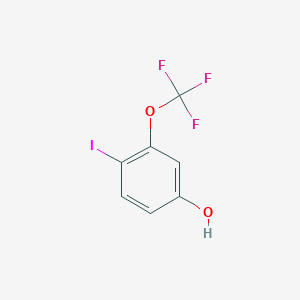
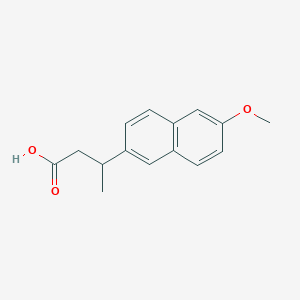
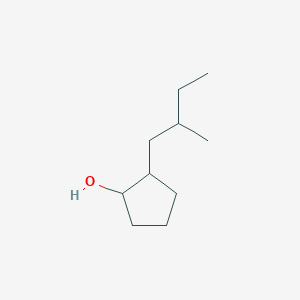

![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)


